molecular formula C7H8BrClN2 B11774849 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1956319-27-9

4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No.: B11774849
CAS No.: 1956319-27-9
M. Wt: 235.51 g/mol
InChI Key: UPKHOYVDLRBLNG-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. Common reagents used in this process include N-bromosuccinimide (NBS) and a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature to avoid over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, N-oxides, and reduced dihydropyridine compounds.

Scientific Research Applications

4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine
  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine
  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine

Uniqueness

4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

1956319-27-9

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

4-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C7H7BrN2.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h2,4,9H,1,3H2;1H

InChI Key

UPKHOYVDLRBLNG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NC=C2)Br.Cl

Origin of Product

United States

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